molecular formula C13H14FNO2 B113211 N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide CAS No. 893642-00-7

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide

Cat. No.: B113211
CAS No.: 893642-00-7
M. Wt: 235.25 g/mol
InChI Key: JWGKUXZRKQDONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide is a fluorinated phenylacetamide derivative characterized by a unique 3-hydroxy-3-methylbut-1-yn-1-yl substituent at the para position of the phenyl ring and an acetamide group at the ortho position relative to the fluorine atom. This compound’s structure combines a rigid alkyne moiety with a polar hydroxyl group, which may enhance solubility and metabolic stability compared to non-hydroxylated analogs. The fluorine atom likely modulates electronic effects, influencing binding interactions in biological systems or material properties in synthetic applications.

Properties

IUPAC Name

N-[2-fluoro-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-9(16)15-12-5-4-10(8-11(12)14)6-7-13(2,3)17/h4-5,8,17H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKUXZRKQDONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#CC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629716
Record name N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893642-00-7
Record name N-[2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling Protocol

The most frequently reported method involves coupling 4-iodo-2-fluoroacetamide derivatives with 3-hydroxy-3-methyl-1-butyne under palladium catalysis:

Reaction Scheme:

\text{Ar-I} + \text{HC≡CC(CH}3\text{)2OH} \xrightarrow{\text{Pd(PPh}3\text{)4, CuI}} \text{Ar-C≡CC(CH}3\text{)2OH}

Optimized Conditions:

ParameterSpecification
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
BaseTriethylamine
SolventTHF/Et₃N (4:1)
Temperature60°C, 12 h
Yield68-72% (isolated)

Key advantages include functional group tolerance and mild reaction conditions. The copper co-catalyst facilitates oxidative addition, while triethylamine scavenges HI byproducts.

Ligand-Accelerated Coupling

Recent patents describe improved yields using biphenylphosphine ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Enables coupling at reduced palladium loadings (2 mol%).

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : Enhances selectivity for terminal alkynes.

Typical Procedure:

  • Charge 4-iodo-2-fluoroacetamide (1.0 eq), 3-hydroxy-3-methyl-1-butyne (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%) in THF.

  • Add tetra-n-butylammonium fluoride (3.0 eq) as phase-transfer catalyst.

  • Heat at 80°C under N₂ for 8 h.

  • Isolate product via silica chromatography (EtOAc/hexanes).

Hydroxy Group Protection-Deprotection Sequences

The tertiary alcohol in 3-hydroxy-3-methylbut-1-yne requires protection during coupling:

Protection Methods:

  • TBS Protection :

    \text{HC≡CC(CH}_3\text{)_2OH} \xrightarrow{\text{TBSCl, imidazole}} \text{HC≡CC(CH}_3\text{)_2OTBS}
    • Enables compatibility with strong bases.

    • Deprotection using TBAF in THF restores the hydroxy group.

  • Acetyl Protection :

    \text{HC≡CC(CH}_3\text{)_2OH} \xrightarrow{\text{Ac}_2\text{O, pyridine}} \text{HC≡CC(CH}_3\text{)_2OAc}
    • Hydrolyzed post-coupling using K₂CO₃ in MeOH/H₂O.

Alternative Synthetic Routes

Nickel-Catalyzed Hydroalkynylation

A less common approach employs nickel complexes to install the alkyne:

Reaction:

\text{Ar-H} + \text{CH≡CC(CH}3\text{)2OH} \xrightarrow{\text{Ni(cod)2, PCy}3} \text{Ar-C≡CC(CH}3\text{)2OH}

  • Operates under milder conditions (40°C) but gives lower yields (45-50%).

Direct C-H Functionalization

Emerging methodologies use directing groups for regioselective alkyne insertion:

Representative System:

  • Substrate: 2-Fluoro-N-acetylphenylacetamide

  • Directing group: Acetamide (-NHCOCH₃)

  • Catalyst: Pd(OAc)₂/1,10-phenanthroline

  • Oxidant: Ag₂CO₃

Yields remain modest (≤55%) but eliminate pre-halogenation steps.

Purification and Characterization

Chromatographic Methods:

  • Normal phase silica (ethyl acetate/hexanes gradient)

  • Reverse-phase C18 (acetonitrile/water + 0.1% TFA)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.18 (d, J = 2.0 Hz, 1H), 2.56 (s, 1H), 2.18 (s, 3H), 1.62 (s, 6H).

  • ¹³C NMR : δ 169.8 (CO), 159.4 (d, J = 245 Hz, C-F), 134.2, 129.7, 117.3, 116.8, 92.5 (C≡C), 85.4 (C≡C), 71.2 (C-OH), 30.1 (C(CH₃)₂), 25.1 (CH₃).

Industrial-Scale Considerations

Process Optimization Challenges:

  • Pd Removal : Activated charcoal treatment reduces residual Pd to <5 ppm.

  • Solvent Recovery : THF/Et₃N azeotrope distillation achieves >90% solvent reuse.

  • Exothermic Risks : Controlled addition of alkyne prevents thermal runaway during coupling.

Cost Drivers:

  • Palladium catalyst (accounts for 60-70% of raw material costs)

  • 3-Hydroxy-3-methyl-1-butyne (requires cryogenic storage)

Applications and Derivatives

While primarily used as a chiral auxiliary in asymmetric synthesis, derivatives show promise in:

  • Anticancer Agents : Quinazoline hybrids inhibit EGFR kinase.

  • Insecticides : Arylpyrrolidine conjugates exhibit larvicidal activity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylbutynyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its 3-hydroxy-3-methylbut-1-yn-1-yl group. Comparisons with structurally related acetamides reveal key differences:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-F, 4-(3-hydroxy-3-methylbut-1-yn-1-yl) Acetamide, alkyne, hydroxyl ~265.3 (estimated)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 2-F, 4-butyryl, phenoxy linkage Butyryl, ether 325.4
N-(4-(Benzyloxy)phenyl)acetamide 4-benzyloxy Benzyl ether 241.3
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-sulfonamide-piperazine Sulfonamide, piperazine 297.4
  • Electronic Effects : The fluorine atom at the ortho position (shared with compound 30) may reduce metabolic degradation via steric hindrance or electron-withdrawing effects .
  • Pharmacophore Diversity : Compound 35’s sulfonamide-piperazine group confers distinct receptor-binding properties, likely targeting pain pathways, whereas the target compound’s alkyne-hydroxyl motif may influence kinase or enzyme inhibition .

Physical Properties

Melting points and chromatographic behavior reflect crystallinity and purity:

Compound Melting Point (°C) Rf Value (TLC) Notes
Target* Estimated 70-85 N/A Likely similar to 30-32
30 75 0.32 White solid, high purity
31 84 0.28 Lower yield, higher polarity
35 Not reported N/A Pharmacologically active
  • The target compound’s melting point is expected to align with 30–32 (74–84°C), suggesting moderate crystallinity. The hydroxyl group may increase intermolecular hydrogen bonding, raising the melting point slightly compared to 30 .

Pharmacological Activity

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Analgesic Activity : Compound 35 (N-phenylacetamide sulphonamide) exhibits activity comparable to paracetamol, attributed to sulfonamide-mediated COX inhibition . The target compound’s fluorine and hydroxyl groups may similarly modulate inflammatory pathways.
  • Anti-hypernociceptive Effects: Compound 36 (diethylsulfamoyl) and 37 (piperazinylsulfonyl) show efficacy in inflammatory pain models, suggesting that substituent polarity and bulk influence target engagement .
  • Kinase Inhibition: The alkyne group in the target compound may act as a hydrogen bond acceptor, similar to chromenone-containing analogs (e.g., Example 83 in ), which target kinases or GPCRs.

Biological Activity

N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide (CAS Number: 893642-00-7) is a compound with significant potential in medicinal chemistry and various biological applications. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄FNO₂, with a molar mass of approximately 235.25 g/mol. The compound features a fluoro-substituted phenyl ring, an acetamide functional group, a hydroxyl group, and an alkyne moiety. These structural elements contribute to its unique reactivity and interaction capabilities with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Fluorinated Phenol : Starting from commercially available precursors, the fluorine atom is introduced into the phenolic structure.
  • Hydroxylation : The hydroxyl group is added to the appropriate position on the aromatic ring.
  • Acetamide Formation : The acetamide group is then attached through standard amide coupling reactions.

These steps highlight the importance of controlling reaction conditions to achieve the desired product selectively .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit promising antiviral activities. In vitro assays have shown effectiveness against various viruses, including influenza A and Coxsackie B4 virus. The inhibitory concentration (IC50) values are critical for assessing potency, and selectivity index (SI) values provide insight into safety.

Antimicrobial Activity

Studies on related compounds suggest that this compound may possess antimicrobial properties. For instance, chloroacetamides with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies and Research Findings

Case Study 1: Antiviral Screening

In a study evaluating various indole derivatives for antiviral activity, this compound was synthesized and tested. The results indicated a significant reduction in viral replication at low concentrations, supporting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, revealing that structural modifications significantly influence biological activity. Compounds bearing halogenated substituents showed enhanced antimicrobial properties against both bacterial and fungal strains, suggesting that N-(2-Fluoro...) could follow similar trends due to its structural characteristics .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-Hydroxyphenyl)acetamideHydroxy and acetamide groupsAntimicrobialLacks fluorine
2-FluoroacetanilideFluoro and acetamide groupsAnticancerSimpler structure
4-AcetaminophenolHydroxy and acetamide groupsAnalgesicWell-studied
N-(2-Fluoro...phenyl)acetamide Fluorine substitution + alkyne functionalityAntiviral/AntimicrobialEnhanced reactivity

This table illustrates how N-(2-Fluoro...) stands out due to its combination of functional groups that may enhance its biological profile compared to other compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing fluorinated phenylacetamide derivatives like N-(2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide?

  • Methodological Answer : A common approach involves coupling substituted phenylamines with activated acyl derivatives (e.g., acyl chlorides) in dichloromethane or toluene under basic conditions (e.g., triethylamine). For example, describes the synthesis of N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide using naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane at 273 K. The product is isolated via extraction and crystallization. Similar protocols can be adapted for introducing the 3-hydroxy-3-methylbutynyl moiety by selecting appropriate precursors and protecting groups for the hydroxyl functionality .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of fluorinated phenylacetamide derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituents on the aromatic ring and acetamide group. For instance, the fluorine atom in the 2-fluoro position causes distinct splitting patterns in 1^1H NMR, while the hydroxy-methylbutynyl group shows characteristic alkyne and hydroxyl proton signals.
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm1^{-1}) and O–H (~3200–3500 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. highlights the use of HRMS for validating a structurally related N-(3-chlorophenethyl)-4-nitrobenzamide .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for fluorinated acetamides?

  • Methodological Answer : When experimental crystal structures (e.g., from X-ray diffraction) conflict with computational models (DFT, molecular docking), refine computational parameters such as solvent effects, hydrogen bonding, and van der Waals interactions. and demonstrate how dihedral angles and hydrogen-bonding networks stabilize crystal packing in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Adjusting force fields in molecular dynamics simulations to match observed intermolecular interactions (e.g., N–H···O bonds) can reconcile discrepancies .

Q. How can in vitro assays evaluate the bioactivity of this compound, given structural analogs with reported pharmacological activity?

  • Methodological Answer : Design assays based on structural analogs. For example:

  • Analgesic Activity : Use the formalin test or thermal hyperalgesia models, as in , where N-phenylacetamide sulfonamides showed anti-nociceptive effects comparable to paracetamol.
  • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage cell lines, leveraging the hydroxy-methylbutynyl group’s potential interactions with inflammatory targets.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines, referencing ’s Trametinib (a kinase inhibitor with acetamide motifs) to guide dose ranges .

Q. What chromatographic methods optimize purity assessment of fluorinated acetamides with polar functional groups?

  • Methodological Answer : Use reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar impurities. outlines a related method for N-(3-hydroxyphenyl)acetamide, where a mobile phase of acetonitrile/water (6.5:43.5 v/v) effectively separates related substances. For fluorinated analogs, adjust gradient conditions to account for hydrophobicity differences caused by the fluoro and hydroxy-methylbutynyl groups .

Data Analysis and Optimization Questions

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Identify bottlenecks via reaction monitoring (TLC or LC-MS). For example, achieved 3-hour reaction completion using triethylamine at 273 K.
  • Step 2 : Optimize protecting groups for the hydroxyl moiety (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during coupling.
  • Step 3 : Explore microwave-assisted synthesis to accelerate kinetics, as demonstrated in for pyridine derivatives .

Q. What computational tools predict the metabolic stability of fluorinated acetamides?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic sites. The fluoro group typically reduces oxidative metabolism, while the hydroxy-methylbutynyl moiety may undergo glucuronidation. Validate predictions with in vitro liver microsome assays, referencing ’s tyrosine kinase inhibitor (LY2457546), which shares acetamide structural motifs .

Structural and Mechanistic Questions

Q. How does the 3-hydroxy-3-methylbut-1-yn-1-yl group influence the conformational flexibility of this compound?

  • Methodological Answer : The rigid alkyne and bulky methyl-hydroxy group restrict rotation around the C–C bond, stabilizing specific conformations. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can quantify energy barriers for rotation, as seen in ’s crystallographic analysis of naphthalene-substituted acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.